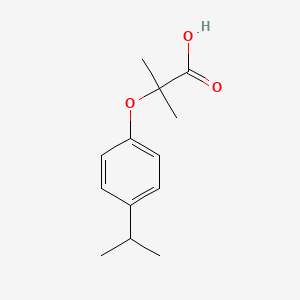

2-(4-Isopropylphenoxy)-2-methylpropanoic acid

Vue d'ensemble

Description

2-(4-Isopropylphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C12H16O3 It is a derivative of phenoxypropanoic acid, characterized by the presence of an isopropyl group attached to the phenoxy ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)-2-methylpropanoic acid typically involves the reaction of 4-isopropylphenol with 2-bromo-2-methylpropanoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Isopropylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its role as an active pharmaceutical ingredient (API) in treating several conditions due to its interaction with peroxisome proliferator-activated receptors (PPARs). PPARs are crucial in regulating glucose and lipid metabolism, making this compound a candidate for managing diabetes-related complications and metabolic disorders.

Case Study: PPAR Activation

Research indicates that derivatives activating PPAR subtypes can ameliorate conditions such as:

- Hypoglycemia and Hyperlipidemia : The compound has shown promise in improving insulin sensitivity and lipid profiles in diabetic models .

- Inflammatory Diseases : Its anti-inflammatory properties have been noted in conditions like rheumatoid arthritis and asthma, where it may help reduce inflammation markers .

Pharmacological Research

The pharmacological profile of 2-(4-Isopropylphenoxy)-2-methylpropanoic acid suggests its utility in treating infections and cancers.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. It has potential applications in treating:

- Urinary Tract Infections : Effective against pathogens commonly responsible for UTIs.

- Respiratory Infections : It may be beneficial in managing acute bacterial infections such as sinusitis and bronchitis .

Anticancer Properties

The compound has been explored for its ability to inhibit cancer cell proliferation. It shows potential against various cancer types, including:

- Breast Cancer : Particularly hormone-receptor positive types.

- Colon Cancer : Demonstrated efficacy in preclinical models .

Material Science Applications

Beyond pharmacological uses, this compound is being studied for its properties in material science, particularly in developing biodegradable polymers.

Biodegradable Polymers

Research indicates that incorporating this compound into polymer matrices can enhance biodegradability while maintaining mechanical strength. This is particularly relevant for:

- Medical Implants : Its use in biodegradable implants can reduce long-term complications associated with traditional materials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Diabetes management, inflammatory diseases | Activates PPARs; improves insulin sensitivity |

| Pharmacological Research | Antimicrobial & anticancer activity | Effective against various bacteria; inhibits cancer cell growth |

| Material Science | Biodegradable polymers for medical use | Enhances biodegradability without compromising strength |

Mécanisme D'action

The mechanism of action of 2-(4-Isopropylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Isopropylphenoxy)propanoic acid

- 2-(4-Isopropylphenoxy)butanoic acid

- 2-(4-Isopropylphenoxy)acetic acid

Uniqueness

2-(4-Isopropylphenoxy)-2-methylpropanoic acid is unique due to the presence of the isopropyl group and the specific arrangement of functional groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Activité Biologique

2-(4-Isopropylphenoxy)-2-methylpropanoic acid, also known by its CAS number 669747-64-2, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

- Structure : The compound features a phenoxy group attached to a branched propanoic acid structure, which is significant for its biological interactions.

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). It modulates the nuclear factor-kappa B (NF-κB) pathway, which is crucial in regulating inflammatory responses .

2. Antimicrobial Properties

The compound has shown effectiveness against various bacterial and fungal strains. It disrupts microbial cell membrane integrity, leading to cell lysis and death. This mechanism includes interference with the synthesis of essential cellular components, thus inhibiting microbial growth .

3. Potential Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines, although further research is necessary to elucidate the specific pathways involved .

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan, indicating its potential use in treating inflammatory conditions.

Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism of Action | Observed Effects |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 and modulation of NF-κB | Reduced edema in murine models |

| Antimicrobial | Disruption of cell membrane integrity | Effective against specific bacteria and fungi |

| Anticancer | Induction of apoptosis in cancer cell lines | Growth inhibition in vitro |

Applications in Medicine and Industry

The compound is being explored for various applications:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-isopropylphenoxy)-2-methylpropanoic acid, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example, coupling 4-isopropylphenol with methylpropanoic acid derivatives (e.g., methyl 2-bromo-2-methylpropanoate) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C achieves ester formation, followed by hydrolysis to the carboxylic acid . Yield optimization may involve solvent selection (e.g., DMF vs. THF), catalyst screening (e.g., phase-transfer catalysts), or microwave-assisted synthesis to reduce reaction time .

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for purity assessment. Reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% formic acid) resolve impurities. Complementary techniques include gas chromatography-mass spectrometry (GC-MS) for volatile derivatives and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to potential skin absorption and carcinogenic risks (analogous to structurally similar phenoxy acids), use nitrile gloves, Tyvek® suits, and fume hoods. Implement HEPA-filtered vacuums for dust control and monitor airborne concentrations via personal sampling pumps. Emergency showers/eye wash stations must be accessible, and contaminated clothing should be decontaminated onsite .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what chiral resolution methods are effective?

- Methodological Answer : Enantiomers may exhibit differential receptor binding (e.g., herbicidal or pharmacological targets). Chiral HPLC with amylose-based columns or capillary electrophoresis using cyclodextrin additives can separate enantiomers. Alternatively, enzymatic resolution (e.g., lipase-mediated ester hydrolysis) provides enantiopure fractions .

Q. What computational models predict the metabolic pathways of this compound in biological systems?

- Methodological Answer : Density functional theory (DFT) calculates electron distribution for predicting oxidation sites (e.g., isopropyl group hydroxylation). Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes. In vitro validation using liver microsomes and LC-MS/MS identifies phase I/II metabolites .

Q. How do structural modifications (e.g., halogenation) alter the physicochemical properties and reactivity of this compound?

- Methodological Answer : Introducing halogens (e.g., Cl at the 2-position) increases lipophilicity (logP) and oxidative stability. Substituent effects are quantified via Hammett σ constants. Electrochemical analysis (cyclic voltammetry) measures redox potentials, while X-ray crystallography reveals steric influences on crystal packing .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles of phenoxypropanoic acid derivatives: How should researchers reconcile conflicting data?

- Methodological Answer : Cross-validate studies using standardized OECD guidelines (e.g., acute oral toxicity in rodents). Assess impurity profiles (e.g., chlorinated byproducts) via LC-MS and compare with historical data. Meta-analyses of structure-activity relationships (SAR) clarify whether toxicity is substituent-dependent .

Q. Tables for Key Data

Propriétés

IUPAC Name |

2-methyl-2-(4-propan-2-ylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9(2)10-5-7-11(8-6-10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJWETIJBZKRPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364173 | |

| Record name | 2-(4-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669747-64-2 | |

| Record name | 2-(4-isopropylphenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.